molecular formula C19H23N3O3S B2831006 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 898452-16-9

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2831006
CAS No.: 898452-16-9
M. Wt: 373.47
InChI Key: DKLDVADUOWSJGT-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by unique structural motifs: an indolin-1-yl group, a thiophen-2-yl moiety, and a methoxyethyl substituent.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-11-9-20-18(23)19(24)21-13-16(17-7-4-12-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDVADUOWSJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 343.45 g/mol. The compound features an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Indole Derivative : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Oxalamide Formation : The final step involves the condensation of the indole and thiophene derivatives with oxalic acid or its derivatives to form the desired oxalamide.

Antimicrobial Activity

Research indicates that derivatives containing indole and thiophene moieties exhibit significant antimicrobial properties. For instance, indolin-2-one derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the range of 4.23–12.63 μM against specific bacterial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies revealed that certain indole derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one study reported an IC50 value of 1.89 ± 0.6 μM against prostate cancer cell lines for related compounds . The presence of the indole moiety is believed to enhance the anticancer activity by promoting apoptosis in malignant cells.

Anti-inflammatory Properties

Indole and thiophene derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The presence of electron-rich heterocycles allows for electrophilic substitution reactions, enhancing the compound's reactivity with biological targets.
  • ROS Generation : Some studies indicate that similar compounds may induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells and promoting cell death .

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to this compound:

Study Biological Activity IC50/Other Metrics
Abo-Salem et al., 2023Anticancer (HCT-116, MCF-7)IC50 = 4.23–12.63 μM
Karthikeyan et al., 2023Anti-inflammatoryDose-dependent inhibition
Yang et al., 2023AntimicrobialMIC range = 4.23–12.63 μM

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Electron-donating groups (e.g., methoxy in S336) enhance flavor-enhancing properties, while halogenated aryl groups (e.g., in ’s compounds) correlate with enzyme inhibition . The target compound’s indole-thiophene hybrid may confer distinct electronic properties.
  • Regulatory Status: S336’s approval underscores oxalamides’ safety as flavoring agents, supported by a high margin of safety (NOEL: 100 mg/kg bw/day) .

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